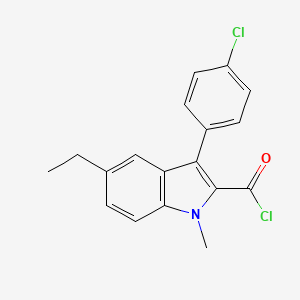

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The presence of a chlorophenyl group and a carbonyl chloride group suggests that this compound could be involved in various chemical reactions.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its structure. The carbonyl chloride group is typically quite reactive and could be involved in various reactions. The indole ring and the chlorophenyl group might also participate in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the carbonyl chloride group could make it a polar molecule, which would affect its solubility and reactivity .Scientific Research Applications

Environmental Impact and Degradation

Chlorophenols (CP), a related group of compounds, have been extensively reviewed for their occurrence in municipal solid waste incineration, highlighting their role as major precursors of dioxins in chemical and thermal processes. CPs have been identified in various locations and conditions, illustrating the environmental persistence and potential toxicological impact of chlorinated compounds (Peng et al., 2016).

Synthesis and Chemical Properties

Research on haloaluminate room-temperature ionic liquids (RTILs) and their mixtures with other solvents, including chloroaluminate mixtures, provides insights into the progress in electrochemical technology. These findings may offer a framework for understanding the reactivity and applications of chlorophenyl compounds in electrochemical and surface finishing technologies (Tsuda et al., 2017).

Toxicological Impact

The toxicity of chlorinated solvents, which may share structural similarities with the compound , has been reviewed, emphasizing the adverse health effects including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. These findings suggest potential health risks associated with occupational exposure to chlorinated compounds (Ruder, 2006).

Future Directions

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

It has been reported that a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, has antioxidant activity and can protect against oxidative stress induced by hydrogen peroxide in human dopaminergic neuroblastoma cells . This suggests that the compound may interact with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .

Result of Action

It has been reported that 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole can protect dopaminergic neurons from hydrogen peroxide-induced stress by lowering reactive oxygen species levels and boosting the glutathione system .

Action Environment

It is known that environmental changes can affect the activity of certain insecticides

Biochemical Analysis

Biochemical Properties

3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indole-2-carbonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions help in reducing oxidative stress within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from oxidative stress by lowering reactive oxygen species (ROS) levels and boosting the glutathione system . This compound also affects the expression of genes involved in antioxidant defense mechanisms.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to enzymes such as catalase, enhancing their activity to scavenge hydrogen peroxide . Additionally, it modulates gene expression by interacting with transcription factors involved in oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as oxidative stress and cellular damage. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and cellular metabolism. For instance, it enhances the activity of glutathione peroxidase and glutathione reductase, which are essential for detoxifying reactive oxygen species . This compound also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in mitigating oxidative stress.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-ethyl-1-methylindole-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c1-3-11-4-9-15-14(10-11)16(17(18(20)22)21(15)2)12-5-7-13(19)8-6-12/h4-10H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLVMMMPPRKVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)